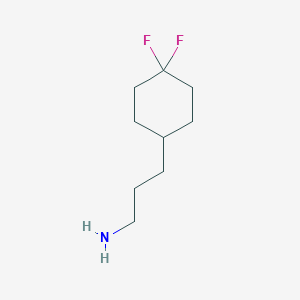

3-(4,4-Difluorocyclohexyl)propan-1-amine

Description

3-(4,4-Difluorocyclohexyl)propan-1-amine is an aliphatic amine featuring a cyclohexane ring substituted with two fluorine atoms at the 4,4-positions. Its molecular formula is C₉H₁₇F₂N, with a molecular weight of 177.24 g/mol.

Properties

Molecular Formula |

C9H17F2N |

|---|---|

Molecular Weight |

177.23 g/mol |

IUPAC Name |

3-(4,4-difluorocyclohexyl)propan-1-amine |

InChI |

InChI=1S/C9H17F2N/c10-9(11)5-3-8(4-6-9)2-1-7-12/h8H,1-7,12H2 |

InChI Key |

RSALHQVUHJSMEO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1CCCN)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(4,4-Difluorocyclohexyl)propan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4,4-difluorocyclohexanone.

Reduction: The ketone group in 4,4-difluorocyclohexanone is reduced to form 4,4-difluorocyclohexanol.

Chemical Reactions Analysis

3-(4,4-Difluorocyclohexyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can undergo reduction reactions to form secondary or tertiary amines.

Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

Inhibition of SARS-CoV-2 Protease

One of the most significant applications of 3-(4,4-Difluorocyclohexyl)propan-1-amine derivatives is in the development of inhibitors for the SARS-CoV-2 3CL protease. This enzyme is critical for the replication of the virus, making it a prime target for antiviral drug development.

- Binding Interactions : The compound's cyclohexyl moiety allows for favorable binding interactions within the protease's S4 pocket, enhancing its inhibitory potency. Studies have shown that modifications to this compound can lead to low IC50 values, indicating high efficacy against the protease .

- Structure-Guided Design : Researchers have employed structure-guided design strategies to synthesize a series of inhibitors incorporating the 4,4-difluorocyclohexyl group. These compounds have demonstrated improved survival rates in animal models infected with coronaviruses, showcasing their potential as therapeutic agents .

Retinal Health and RPE65 Inhibition

Another area where this compound has shown promise is in the treatment of retinal diseases.

- RPE65 Activity Inhibition : Compounds derived from this amine have been identified as potent inhibitors of RPE65, an enzyme involved in the visual cycle. These inhibitors can effectively decrease the production of 11-cis-retinol, which is crucial for vision recovery following light exposure .

- Pharmacokinetics : The pharmacokinetic profile of these compounds indicates that they maintain higher plasma levels over extended periods, suggesting potential for sustained therapeutic effects in ocular tissues .

Synthesis and Characterization

The synthesis of this compound typically involves advanced organic chemistry techniques such as:

- Mannich Reaction : This method allows for the introduction of the difluorocyclohexyl group onto a propanamine backbone, yielding derivatives with enhanced biological activity .

- Transaminase-Mediated Synthesis : Recent studies have explored biocatalytic approaches using transaminases to produce enantiopure derivatives of this compound, which are essential for achieving desired pharmacological profiles .

SARS-CoV-2 Inhibitors

A study focused on designing potent inhibitors for SARS-CoV-2 highlighted several derivatives of this compound that exhibited strong inhibitory effects on the viral protease. These compounds were tested in vitro and showed promising results in reducing viral replication .

Ocular Therapeutics

In another case study involving retinal health, derivatives were administered to animal models to evaluate their effectiveness in inhibiting RPE65 activity. Results indicated a significant reduction in retinol production and improved retention in ocular tissues compared to standard treatments .

Mechanism of Action

The mechanism of action of 3-(4,4-Difluorocyclohexyl)propan-1-amine is not well-understood due to its primary use in research. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between 3-(4,4-Difluorocyclohexyl)propan-1-amine and related compounds:

Key Observations :

- Cyclohexyl vs. Aromatic Rings: The cyclohexyl group in the target compound increases aliphatic character compared to aromatic analogs like 1-(2,4-Difluorophenyl)propan-1-amine, likely improving solubility in nonpolar environments .

- Molecular Weight and Complexity: The dimethylamino and chloro-substituted compound in has a significantly higher molecular weight (358.83 g/mol), suggesting its use in more complex pharmacological scaffolds .

Biological Activity

3-(4,4-Difluorocyclohexyl)propan-1-amine is a fluorinated organic compound that has garnered attention for its unique structural properties and potential biological activities. This article explores its synthesis, biological interactions, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexyl group substituted with two fluorine atoms at the 4-position, linked to a propan-1-amine backbone. The presence of fluorine enhances the compound's lipophilicity and may improve its binding affinity to biological targets compared to non-fluorinated counterparts.

Synthesis

Several synthetic routes have been developed for this compound, typically focusing on optimizing yield and purity. Common methods include nucleophilic substitution reactions and the use of fluorinated reagents to introduce the difluorocyclohexyl moiety effectively.

Binding Affinity and Selectivity

Research indicates that fluorinated compounds often exhibit enhanced biological activities. For this compound, studies have shown potential interactions with various receptors and enzymes:

- Receptor Binding : The unique structure may facilitate stronger binding affinities to specific receptors, which is crucial for drug efficacy.

- Enzyme Inhibition : Preliminary studies suggest that this compound could act as an inhibitor for certain enzymes involved in metabolic pathways .

Case Studies

- Ocular Distribution : In a study examining ocular drug delivery, compounds similar to this compound demonstrated significant retention in ocular tissues. This suggests potential applications in treating retinal diseases where targeted delivery is critical .

- Anticancer Activity : Research into CCR5 ligands has revealed that compounds structurally related to this compound exhibit promising anticancer properties. For instance, one study reported that a similar compound induced apoptosis in colorectal cancer cell lines by arresting the cell cycle in the G0/G1 phase .

Pharmacological Implications

The biological activity of this compound suggests several pharmacological applications:

- Anticancer Therapeutics : Given its potential to inhibit cell proliferation and induce apoptosis in cancer cells, further exploration in oncology is warranted.

- Neurological Applications : The compound's ability to cross the blood-brain barrier (due to its lipophilicity) could make it a candidate for neurological disorders .

Comparison with Similar Compounds

To contextualize the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Key Features |

|---|---|---|

| Tert-butyl[(4,4-difluorocyclohexyl)methyl]amine | Tert-butyl group instead of propanamine | Enhanced steric hindrance; used in organic synthesis |

| Propylamine | Simple linear amine (C3H9N) | Lacks fluorination; basic properties |

| 2-(4-Fluorophenyl)propan-1-amine | Aromatic substitution instead of cycloalkane | Different pharmacological profile due to aromaticity |

The distinct combination of cyclohexane ring structure and fluorination gives this compound unique chemical reactivity and biological activity compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.